molecular formula C17H12F2N2O2 B2869510 2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952963-54-1

2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2869510
CAS No.: 952963-54-1
M. Wt: 314.292
InChI Key: NKOROBYSZZQXCJ-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring and a benzamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzamide is a simple carboxamide group attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized through cycloaddition reactions or from α,β-unsaturated carbonyl compounds . Benzamide derivatives can be synthesized through the reaction of benzoic acid with amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzamide group. The presence of fluorine atoms would also be a notable feature, as fluorine is highly electronegative and can significantly influence the chemical properties of the compound .


Chemical Reactions Analysis

Isoxazole rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms and the benzamide group can also influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, the benzamide group, and the fluorine atoms would all contribute to its properties .

Scientific Research Applications

Disposition and Metabolism Studies

One study investigates the disposition and metabolism of a compound related to 2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, highlighting its potential as an orexin receptor antagonist for the treatment of insomnia. The study demonstrates the compound's metabolism and elimination pathways in humans, providing insights into its pharmacokinetics and the role of metabolites in its activity (Renzulli et al., 2011).

Antitumor and Antiviral Properties

Research on fluorinated benzothiazoles, which are structurally related to the compound , shows significant cytotoxic activity in vitro against certain cancer cell lines, suggesting a potential for the development of antitumor agents. This research highlights the importance of fluorination in enhancing the antitumor efficacy of benzothiazoles (Hutchinson et al., 2001).

Antimicrobial Activity

Another study explores the antimicrobial activity of fluorinated benzamide analogs, revealing significant activity against both fungal and bacterial pathogens. This suggests the potential use of such compounds in the development of new antimicrobial agents with enhanced efficacy due to the presence of fluorine atoms (Carmellino et al., 1994).

Novel Synthesis Approaches

A different study reports on the catalyst- and solvent-free synthesis of a fluorinated benzamide compound through a microwave-assisted Fries rearrangement, highlighting innovative approaches to the synthesis of fluorinated pharmaceuticals. This research underscores the importance of developing efficient synthesis methods for such compounds, which could have wide-ranging applications in drug development (Moreno-Fuquen et al., 2019).

Neuropharmacological Applications

Additionally, a study on the role of orexin-1 receptor mechanisms in compulsive food consumption demonstrates the therapeutic potential of compounds targeting these receptors, including those structurally related to this compound, in treating binge eating disorders (Piccoli et al., 2012).

Future Directions

The future research directions for this compound would likely depend on its biological activity. Given the wide range of activities observed for isoxazole derivatives , it could be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

2-fluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOROBYSZZQXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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